molecular formula C10H8F2N2O2S B8039577 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione

2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione

Cat. No.: B8039577
M. Wt: 258.25 g/mol
InChI Key: OQIHUKKCKUUQDG-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazolidine-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the thiadiazolidine-dione structure, potentially yielding alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential scaffold for designing new pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: The compound may be explored for its potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

    Electronics: Its electronic properties could be harnessed in the development of organic semiconductors or other electronic components.

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions with the target. The thiadiazolidine-dione structure can participate in redox reactions, influencing the compound’s activity and stability.

Comparison with Similar Compounds

    2-(3-(Trifluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione: This compound differs by having a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.

    2-(3-Methylphenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione: Lacks the fluorine atoms, resulting in different electronic properties and potentially lower biological activity.

Uniqueness: The presence of the difluoromethyl group in 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione imparts unique electronic and steric properties, enhancing its reactivity and specificity in various applications. This makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[3-(difluoromethyl)phenyl]-4-methyl-1,2,4-thiadiazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2S/c1-13-9(15)14(17-10(13)16)7-4-2-3-6(5-7)8(11)12/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIHUKKCKUUQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(SC1=O)C2=CC=CC(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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